![molecular formula C24H18N4O5 B13729362 2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl- CAS No. 4154-63-6](/img/structure/B13729362.png)
2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl- is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound’s structure includes a naphthalene ring, a carboxamide group, and an azo linkage, which contribute to its unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-methoxy-2-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-2-naphthalenecarboxamide in an alkaline medium. This step results in the formation of the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo linkage.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products
Oxidation: Cleaved products of the azo linkage.
Reduction: Corresponding amines.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Analytical Applications
One of the primary applications of 2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl- is in high-performance liquid chromatography (HPLC) . It can be effectively analyzed using reverse-phase HPLC methods, which are critical for separating and identifying compounds in complex mixtures.
HPLC Methodology
The recommended HPLC conditions include:
- Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid.
- For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.
- Smaller particle columns (3 µm) are available for ultra-performance liquid chromatography (UPLC) applications.
This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .
Dye Manufacturing
As an azo compound, 2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl- is also utilized in the production of dyes. Azo dyes are known for their vibrant colors and are widely used in textiles and inks. The compound's unique structure contributes to its stability and color properties, making it valuable in various dye formulations .
Biological Research
Research into the biological effects of this compound has revealed potential mutagenic and carcinogenic properties associated with azo compounds. Studies indicate that upon metabolic conversion, these compounds can release aromatic amines that may lead to genotoxic effects .
- Mutagenicity Studies : Investigations have shown that similar azo compounds interact with cellular enzymes, affecting metabolic pathways and potentially leading to adverse health effects.
- Toxicological Assessments : The compound has been included in assessments evaluating the risks associated with exposure to monoazo pigments that may release carcinogenic amines .
Environmental Impact
Due to its potential toxicity, the environmental implications of using 2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl- have been studied. The release of toxic metabolites during degradation poses risks to ecosystems, necessitating careful management during industrial applications .
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in various applications, such as dyeing and staining, where the compound binds to substrates through physical and chemical interactions. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)
- 3-Hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methylphenyl)-2-naphthalenecarboxamide
Uniqueness
2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl- is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. Its methoxy and nitro groups enhance its electron-donating and electron-withdrawing capabilities, respectively, making it a versatile compound for various applications .
Biological Activity
2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl-, commonly referred to as a monoazo compound, has garnered attention due to its potential biological activities. This compound is part of a broader class of azo dyes known for their applications in various industries, including textiles and coatings. However, concerns regarding their safety and biological effects have prompted research into their health implications.
The chemical formula of this compound is C24H17N5O7, with a molecular weight of approximately 487.43 g/mol. The structure includes a naphthalene ring system, which is characteristic of many azo compounds, contributing to its stability and reactivity.
1. Antimicrobial Properties
Research has indicated that certain azo compounds exhibit antimicrobial activity. For instance, studies have shown that derivatives of naphthalenecarboxamides can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways due to the presence of the azo group, which can undergo reduction in microbial environments .
2. Genotoxicity and Carcinogenic Potential
Azo dyes, including those similar to 2-Naphthalenecarboxamide derivatives, have been scrutinized for their potential genotoxic effects. Some studies suggest that upon metabolic activation, these compounds can release carcinogenic amines. The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has highlighted concerns regarding the release of such amines during degradation processes, raising questions about their long-term safety in consumer products .
3. Enzymatic Breakdown
The biological degradation of azo compounds typically involves enzymatic cleavage by azoreductases present in gut microbiota. This process can lead to the formation of aromatic amines, which may have varying degrees of toxicity. The ability of specific strains of bacteria to metabolize these compounds can influence their overall biological activity and toxicity profile .
Study on Antimicrobial Activity
A study conducted on a series of naphthalenecarboxamide derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against various pathogens, suggesting its potential use as an antimicrobial agent .
Genotoxicity Assessment
In another assessment focusing on the genotoxic potential of azo compounds, it was found that certain derivatives could induce DNA strand breaks in vitro. This study utilized human lymphocyte cultures to evaluate the genotoxic effects, revealing that exposure to high concentrations could lead to significant DNA damage .
Data Table: Biological Activity Overview
Biological Activity | Findings |
---|---|
Antimicrobial Activity | MIC: 32-128 µg/mL against various pathogens |
Genotoxicity | Induces DNA strand breaks in vitro at high concentrations |
Enzymatic Breakdown | Metabolized by gut bacteria releasing aromatic amines |
Environmental Impact | Potential for releasing carcinogenic amines upon degradation |
Q & A
Q. Basic: What synthetic strategies optimize the yield of 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl-2-naphthalenecarboxamide?
Answer:
The synthesis involves multi-step azo coupling and carboxamide formation. Key steps include:
- Diazoization : React 4-methoxy-2-nitroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.
- Azo Coupling : Introduce the diazonium salt to 3-hydroxy-N-phenyl-2-naphthalenecarboxamide in alkaline media (pH 8–10) to promote electrophilic substitution at the naphthalene ring’s 4-position .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Yield optimization requires strict temperature control during diazoization and coupling, with excess naphthalenecarboxamide to drive reactivity .
Q. Basic: Which spectroscopic techniques are most effective for characterizing the azo and carboxamide functional groups?
Answer:
- UV-Vis Spectroscopy : Azo groups absorb strongly in the visible range (λₘₐₐ ≈ 400–500 nm), with shifts indicating conjugation effects from methoxy and nitro substituents .
- FT-IR : Confirm the azo (–N=N–) stretch at ~1450–1550 cm⁻¹ and carboxamide (C=O) at ~1650–1680 cm⁻¹ .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm). Methoxy (–OCH₃) and nitro (–NO₂) groups cause deshielding in adjacent protons .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₂₄H₁₈N₄O₅, [M+H]⁺ ≈ 454.13) and fragmentation patterns .
Q. Basic: How do methoxy and nitro substituents influence the compound’s solubility and photostability?
Answer:
- Solubility : The nitro group (–NO₂) reduces solubility in polar solvents (e.g., water) due to electron-withdrawing effects, while methoxy (–OCH₃) enhances solubility in alcohols (e.g., methanol) via hydrogen bonding .
- Photostability : The azo group is prone to photodegradation. Nitro substituents accelerate this process under UV light; storage in amber glass and inert atmospheres (N₂) is recommended .
Q. Advanced: What experimental designs resolve contradictions in reported spectral data for structurally analogous azo-naphthalenecarboxamides?
Answer:
- Comparative Analysis : Cross-validate data using identical instrumentation (e.g., 500 MHz NMR) and solvent systems (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts .
- Isomer Discrimination : Use 2D NMR (COSY, NOESY) to differentiate regioisomers (e.g., para vs. ortho substitution) and confirm coupling positions .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral ambiguities persist .
Q. Advanced: How can researchers mechanistically study azo group reduction under varying pH conditions?
Answer:
- Electrochemical Methods : Cyclic voltammetry in buffered solutions (pH 2–12) identifies reduction potentials and intermediates (e.g., hydrazo or amine products) .
- Spectrophotometric Monitoring : Track absorbance decay at λₘₐₐ (azo band) during reduction with Na₂S₂O₄ or microbial agents .
- LC-MS Analysis : Identify degradation products (e.g., aromatic amines) to propose reaction pathways .
Q. Advanced: What methodologies assess the compound’s potential as a fluorescent probe for bioimaging?
Answer:
- Fluorescence Quantum Yield (Φ) : Measure Φ using quinine sulfate as a reference. The naphthalene backbone may exhibit tunable emission (~450–550 nm) depending on substituent electronic effects .
- Cell Permeability Assays : Use confocal microscopy on live cells (e.g., HeLa) with the compound at µM concentrations. Methoxy groups may enhance membrane penetration .
- Selectivity Screening : Test fluorescence response in the presence of biomolecules (e.g., albumin, DNA) to rule out nonspecific binding .
Q. Advanced: How can membrane separation technologies improve purification of this compound?
Answer:
- Nanofiltration (NF) : Use membranes with MWCO ~500 Da to separate the compound (MW ~454 g/mol) from smaller impurities (e.g., unreacted aniline derivatives) .
- Solvent-Resistant Membranes : Polyimide or ceramic membranes tolerate organic solvents (e.g., DMF, THF) used in synthesis .
- Process Optimization : Adjust transmembrane pressure (2–10 bar) and cross-flow velocity to minimize fouling and maximize yield .
Q. Advanced: What analytical approaches evaluate environmental persistence of this azo compound?
Answer:
- Photolytic Degradation : Expose to simulated sunlight (Xe lamp, λ > 290 nm) and quantify degradation via HPLC-UV. Nitro groups may slow breakdown compared to unsubstituted analogs .
- Microbial Degradation : Incubate with soil or wastewater microbiota (e.g., Shewanella spp.) and monitor aromatic amine release via GC-MS .
- QSAR Modeling : Predict half-life (t₁/₂) using substituent electronic parameters (Hammett σ) and log P values .
Properties
CAS No. |
4154-63-6 |
---|---|
Molecular Formula |
C24H18N4O5 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H18N4O5/c1-33-17-11-12-20(21(14-17)28(31)32)26-27-22-18-10-6-5-7-15(18)13-19(23(22)29)24(30)25-16-8-3-2-4-9-16/h2-14,29H,1H3,(H,25,30) |
InChI Key |
JNRQCXTYTFQXIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.